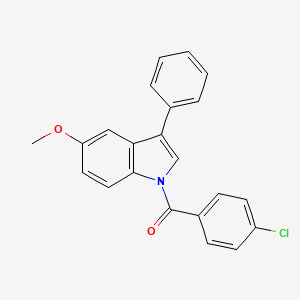
4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 4-chloro-5-(trifluoromethyl)pyrimidine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyrimidine ring with aromatic boronic acids or esters.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-iodo-5-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which can influence its reactivity and potential applications. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5HClF3IN2 |
|---|---|
Molekulargewicht |
308.43 g/mol |
IUPAC-Name |
4-chloro-6-iodo-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H |
InChI-Schlüssel |
PFRYAHWDQKXBSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)I)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


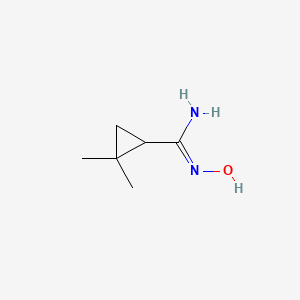
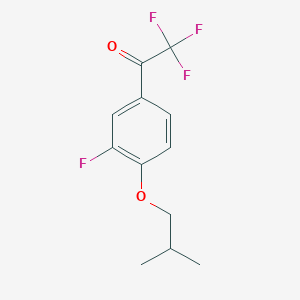
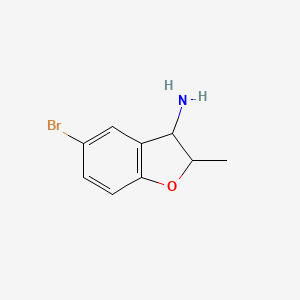
![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
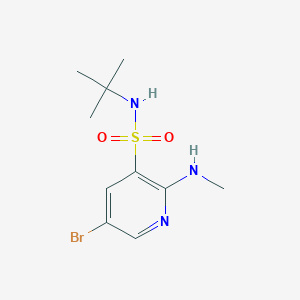
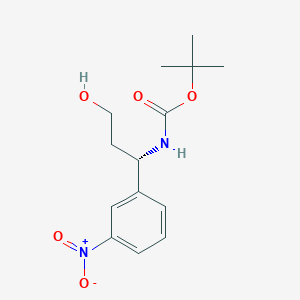
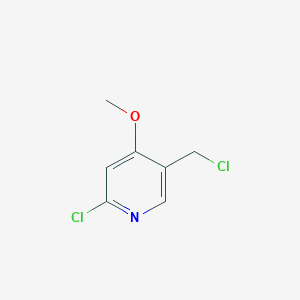
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
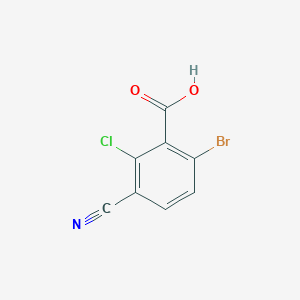
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
